molecular formula C20H18Cl2N4OS B496720 2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

2-{[5-(2,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

Cat. No.: B496720
M. Wt: 433.4g/mol
InChI Key: VPUHFCBSKHVEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and an isoquinoline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors. The dichlorophenyl group is introduced via a substitution reaction, and the isoquinoline moiety is attached through a series of condensation reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the isoquinoline moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone apart from similar compounds is its unique combination of the triazole ring, dichlorophenyl group, and isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18Cl2N4OS

Molecular Weight

433.4g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C20H18Cl2N4OS/c1-25-19(16-7-6-15(21)10-17(16)22)23-24-20(25)28-12-18(27)26-9-8-13-4-2-3-5-14(13)11-26/h2-7,10H,8-9,11-12H2,1H3

InChI Key

VPUHFCBSKHVEBV-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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